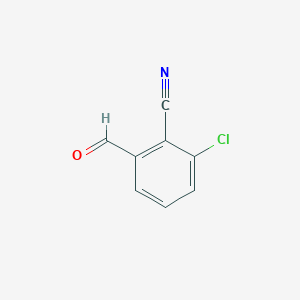

2-Chloro-6-formylbenzonitrile

描述

Strategic Positioning within Halogenated Benzonitrile (B105546) Scaffolds in Organic Chemistry

Halogenated benzonitriles are a significant class of compounds in organic chemistry, primarily utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The strategic importance of 2-Chloro-6-formylbenzonitrile within this class stems from the orthogonal reactivity of its three functional groups.

The nitrile (-C≡N) and formyl (-CHO) groups are both electrophilic and can participate in a variety of nucleophilic addition and condensation reactions. The chlorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for transition metal-catalyzed cross-coupling reactions. This trifecta of reactivity allows for sequential and selective transformations, making it a powerful tool for molecular construction.

Compared to simpler halogenated benzonitriles, the presence of the formyl group in this compound opens up pathways for cascade reactions. These reactions, where multiple bonds are formed in a single operation, are highly efficient and atom-economical. The aldehyde can act as an electrophilic trigger for an initial nucleophilic attack, followed by an intramolecular reaction involving the nitrile group, leading to the rapid assembly of complex heterocyclic scaffolds. nih.govresearchgate.net This bifunctional nature distinguishes it from other benzonitriles that may require additional steps to introduce a reactive aldehyde functionality.

The interplay between the chloro, formyl, and nitrile groups allows for a level of synthetic control that is not as readily achievable with other halogenated benzonitriles. For instance, the formyl group can be selectively reduced or oxidized, or it can be engaged in imine formation, while the chloro and nitrile groups remain available for subsequent transformations. This strategic positioning makes this compound a highly sought-after building block for creating molecular diversity.

Table 1: Comparison of this compound with other Halogenated Benzonitriles

| Compound | Key Functional Groups | Primary Synthetic Utility |

| This compound | -Cl, -CHO, -CN | Cascade reactions, synthesis of poly-functionalized heterocycles. |

| 2-Chlorobenzonitrile | -Cl, -CN | Nucleophilic aromatic substitution, cross-coupling reactions. |

| 2-Fluorobenzonitrile | -F, -CN | Nucleophilic aromatic substitution (often more reactive than chloro-analogues). |

| 2-Bromobenzonitrile | -Br, -CN | Cross-coupling reactions (e.g., Suzuki, Heck). |

Research Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The research significance of this compound is most prominently demonstrated in its application as a starting material for the synthesis of isoindolinones, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. mdpi.com

Synthesis of Isoindolinones through Cascade Reactions:

A key area of research involves the use of this compound in base-promoted cascade reactions with various nucleophiles. nih.gov For example, its reaction with C-H active compounds initiates a sequence of transformations, starting with a cross-aldol addition to the formyl group, followed by an intramolecular cyclization involving the nitrile group. nih.gov This methodology provides a direct and efficient route to 3-substituted isoindolinones, which are challenging to synthesize through other means.

In one documented approach, the reaction of 2-acylbenzonitriles, including the formyl derivative, with pronucleophiles under mild basic conditions leads to the formation of 3,3-disubstituted isoindolin-1-ones. nih.gov This transformation highlights the compound's ability to facilitate the construction of molecules with a quaternary carbon center at the 3-position of the isoindolinone core.

Table 2: Examples of Cascade Reactions Utilizing 2-Acylbenzonitriles

| Reactants | Product Type | Key Features of the Reaction |

| 2-Acylbenzonitriles and various pronucleophiles | 3,3-disubstituted isoindolin-1-ones | Base-promoted cascade, formation of a quaternary center. nih.gov |

| 2-Formylbenzonitriles and C-H active compounds | 3-substituted isoindolinones | Cross-aldol initiated cascade under mild conditions. nih.gov |

| 2-Formylbenzonitrile and anilines | N-Aryl isoindolinones | Electrochemical-induced tandem reaction. mdpi.com |

Medicinal Chemistry Applications:

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The ability to efficiently synthesize a diverse library of substituted isoindolinones from this compound makes it a valuable tool in drug discovery programs. For instance, derivatives of isoindolinone have been investigated as potential therapeutic agents. The synthetic accessibility provided by this compound allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the pharmacological properties of lead compounds. While direct biological data on this compound itself is limited, its role as a key precursor to medicinally relevant scaffolds is well-established. mdpi.com

In a broader context, halogenated and formylated benzonitriles are recognized as important intermediates in the synthesis of pharmaceuticals. smolecule.comlookchem.com The functional groups present in this compound allow for its incorporation into larger molecules, potentially enhancing their therapeutic efficacy.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNHLGKBKBWMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604775 | |

| Record name | 2-Chloro-6-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-86-6 | |

| Record name | 2-Chloro-6-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Methodologies for the Synthesis of 2 Chloro 6 Formylbenzonitrile

Precision Synthesis via Multi-Step Convergent and Divergent Approaches

The precise construction of the 2-chloro-6-formylbenzonitrile scaffold often relies on multi-step synthetic sequences that can be categorized as either convergent or divergent. These strategies allow for the controlled introduction of functional groups and the assembly of the target molecule from simpler, readily available starting materials.

Regioselective Functionalization Strategies

A critical aspect of synthesizing this compound is the ability to selectively introduce substituents at specific positions on the benzene (B151609) ring. Regioselective functionalization ensures that the desired isomer is obtained, minimizing the formation of unwanted byproducts.

One powerful technique for achieving regioselectivity is directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring guides the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be reacted with an electrophile to introduce a new functional group. For instance, in the synthesis of related substituted benzonitriles, a directing group can facilitate lithiation at the desired position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde functionality.

Another strategy involves the functionalization of pre-existing substituted benzenes. For example, the metalation of 2,4-dichlorobenzonitrile (B1293624) (76) with TMPLi (TMP = 2,2,6,6-tetramethylpiperidyl) can be directed to specific positions depending on the presence of other metal salts, showcasing the fine control that can be achieved in these reactions. uni-muenchen.de The selective transmetalation of less sterically hindered aryllithiums with reagents like Cp2ZrCl2 has also been explored to functionalize mixtures of regioisomeric aryllithiums with high selectivity. scribd.com

The following table summarizes some regioselective functionalization reactions relevant to the synthesis of substituted benzonitriles:

| Starting Material | Reagents | Product | Reference |

| 2,4-Dichlorobenzonitrile | 1. TMPLi 2. Electrophile | Regioselectively substituted dichlorobenzonitrile | uni-muenchen.de |

| Unsymmetrical Substituted Aromatics | 1. Directed Lithiation 2. Cp2ZrCl2 3. Electrophile | Functionalized Arylzirconium Species | scribd.com |

Precursor-Based Synthetic Routes to Substituted Benzonitriles

The synthesis of this compound can also be approached by utilizing various precursor molecules that already contain some of the required functional groups. This precursor-based approach can often streamline the synthetic sequence.

One common precursor is 2,6-dichlorobenzonitrile (B3417380). This compound can be synthesized through various methods, including the ammoxidation of 2,6-dichlorotoluene (B125461) or the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile (B146369) with chlorine gas. google.com Once obtained, 2,6-dichlorobenzonitrile can be selectively functionalized to introduce the formyl group at the 6-position.

Another versatile class of precursors is polyfunctionally substituted benzonitriles, which can be synthesized from enaminones. researchgate.net For example, the reaction of enaminones with diethyl-3-amino-2-cyanopenten-1,5-dicarboxylate can yield benzonitrile (B105546) derivatives. researchgate.net Furthermore, malononitrile (B47326) dimer has been demonstrated as an excellent precursor for synthesizing a variety of substituted benzonitriles and other heterocyclic compounds. mdpi.com

The table below outlines some precursor-based synthetic routes:

| Precursor | Reaction | Product | Reference |

| 2,6-Dichlorotoluene | Ammoxidation | 2,6-Dichlorobenzonitrile | google.com |

| 2-Chloro-6-nitrobenzonitrile | De-nitrochlorination with Cl2 | 2,6-Dichlorobenzonitrile | google.com |

| Enaminones | Reaction with diethyl-3-amino-2-cyanopenten-1,5-dicarboxylate | Substituted Benzonitriles | researchgate.net |

| Malononitrile Dimer | Reaction with various reagents | Substituted Benzonitriles | mdpi.com |

Innovations in Green Synthetic Practices for Related Aromatic Nitriles

The principles of green chemistry are increasingly being applied to the synthesis of aromatic nitriles to develop more environmentally benign and sustainable processes. This includes the use of efficient catalytic systems and sustainable solvents.

Catalytic Systems for Benzonitrile Derivatives

Catalysis plays a pivotal role in developing greener synthetic routes to benzonitrile derivatives. The use of catalysts can lead to higher reaction efficiencies, milder reaction conditions, and reduced waste generation. For instance, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted benzonitriles. uni-muenchen.de

Recent research has also focused on the development of novel catalytic systems. For example, a ferrocene-based electrocatalyst has been utilized for the synthesis of phenyl benzimidazoles, showcasing the potential of electrochemical methods. researchgate.net Magnetic nanoparticles supported palladium complexes have also been developed as efficient and recyclable catalysts for the synthesis of aryl nitriles. researchgate.net

Sustainable Solvation Environments in Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Therefore, there is a growing interest in replacing them with more sustainable alternatives.

For the synthesis of halogenated benzonitriles, solvent-free reaction conditions have been developed. For example, the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile to 2,6-dichlorobenzonitrile can be carried out using chlorine gas in the absence of a solvent. google.com This approach not only eliminates the need for a solvent but can also lead to high selectivity and yield of the desired product. google.com

Exploratory Approaches towards Asymmetric Synthesis of Chiral Analogs

While this compound itself is achiral, the development of synthetic routes to chiral analogs is an area of active research. Chiral molecules are of great importance in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which often exhibits different biological activities.

Exploratory work in this area could involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in the synthesis of benzonitrile derivatives. For instance, asymmetric catalytic phase-transfer alkylations have been used to synthesize α-methyl amino acids, demonstrating a potential strategy for introducing chirality. google.com The development of asymmetric borylative coupling reactions also presents an opportunity for the synthesis of chiral boron-containing benzonitrile analogs.

Further research in this domain is crucial for expanding the chemical space of benzonitrile derivatives and unlocking their potential in various applications.

Mechanistic Elucidation and Advanced Reactivity of 2 Chloro 6 Formylbenzonitrile

Comprehensive Analysis of Functional Group Reactivity

The reactivity of 2-Chloro-6-formylbenzonitrile is a composite of the individual characteristics of its formyl, nitrile, and chloro functional groups, which are significantly modulated by their electronic interplay within the ortho-substituted benzene (B151609) ring.

The formyl group (-CHO) is primarily characterized by the electrophilicity of its carbonyl carbon. This electrophilic nature drives its participation in a wide array of nucleophilic addition reactions. The electron-withdrawing effects of the adjacent nitrile group and the chloro substituent further enhance this electrophilicity, making the formyl group highly susceptible to attack by nucleophiles.

Key reactions highlighting the formyl group's electrophilic character include:

Nucleophilic Addition: It readily reacts with various nucleophiles. For instance, it serves as the electrophile in reactions with anilines to initiate cascade sequences. mdpi.com Similarly, it reacts with the conjugate bases of active methylene (B1212753) compounds, such as methyl ketones, in base-catalyzed cascade reactions. researchgate.net

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Oxidation: Conversely, oxidation of the formyl group yields the corresponding carboxylic acid, a transformation achievable with agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com

| Reaction Type | Reagent Example | Product Functional Group | Reference |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | smolecule.com, |

| Reduction | Sodium Borohydride (NaBH₄) | Hydroxymethyl | smolecule.com, |

| Nucleophilic Addition | Anilines | Imine (intermediate) | mdpi.com |

| Condensation | Active Methylene Compounds | Alcohol (intermediate) | researchgate.net |

The nitrile group (-C≡N) is a versatile functional group with an electrophilic carbon atom, susceptible to nucleophilic attack. libretexts.org Its reactivity in this compound is often observed in sequential reactions following an initial transformation at the formyl group.

Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed. Depending on the reaction conditions, this can yield either a primary amide or a carboxylic acid. libretexts.orgontosight.ai Studies on substituted benzonitriles show that hydrolysis rates are sensitive to acid concentration, with electron-withdrawing groups accelerating the reaction in highly concentrated sulfuric acid. znaturforsch.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride. libretexts.orgontosight.ai

Cyclization Reactions: A key aspect of the nitrile group's reactivity in this molecule is its participation in intramolecular cyclizations. Following a nucleophilic attack on the ortho-formyl group, the resulting intermediate, often an alkoxide, can attack the electrophilic carbon of the nitrile group. mdpi.comnih.gov This intramolecular step is fundamental to the formation of isoindolinone and related heterocyclic structures from 2-formylbenzonitrile derivatives. mdpi.comresearchgate.netnih.gov

| Reaction Type | Reagent/Condition | Product Functional Group | Reference |

| Hydrolysis | H₂SO₄ / H₂O, Heat | Carboxylic Acid / Amide | ontosight.ai, znaturforsch.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | libretexts.org |

| Intramolecular Cyclization | Base-promoted cascade | Heterocycle (e.g., Isoindolinone) | researchgate.net, nih.gov |

| Grignard Reaction | RMgX | Ketone (after hydrolysis) | libretexts.org |

Increased Electrophilicity: The electron-withdrawing nature of the chloro substituent, combined with that of the formyl and nitrile groups, creates a highly electron-deficient aromatic system. This enhances the electrophilicity of the carbonyl carbon and the nitrile carbon, making them more susceptible to nucleophilic attack.

Influence on Acidity and Basicity: The inductive withdrawal of electron density can increase the acidity of protons on adjacent groups and decrease the basicity of the nitrile and formyl oxygens.

Nucleophilic Aromatic Substitution (SNA_r_): The chloro group itself can be a site of reactivity, potentially undergoing nucleophilic aromatic substitution, although this often requires harsh conditions or highly activated substrates. ontosight.ai The presence of strong electron-withdrawing groups ortho and para to the chlorine can facilitate such reactions.

The ortho-positioning of the formyl and nitrile groups allows for significant through-space intramolecular interactions that can modulate reactivity. Research on the parent compound, 2-formylbenzonitrile, has revealed a notable interaction between the aldehyde oxygen and the nitrile carbon. researchgate.net

Crystallographic and computational studies show an O···C distance that is shorter than the sum of the van der Waals radii, indicative of an incipient nucleophilic attack of the formyl oxygen on the electrophilic nitrile carbon. researchgate.netresearchgate.net This interaction leads to a slight bending of the C-C-N bond angle. researchgate.net Density functional theory (DFT) calculations and Natural Bond Orbital (NBO) analysis support this, quantifying a delocalization energy corresponding to this n → π* interaction. researchgate.netresearchgate.net This inherent interaction pre-organizes the molecule for cyclization reactions and can influence the regioselectivity and stereoselectivity of certain transformations by stabilizing specific transition states.

Cascade and Multicomponent Reaction Pathways

The unique arrangement of functional groups in this compound makes it an ideal substrate for cascade (or domino) and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. These reactions provide efficient access to complex heterocyclic scaffolds from simple starting materials.

A prevalent reaction pathway for 2-formylbenzonitrile and its derivatives is the base-catalyzed cascade reaction with nucleophiles to synthesize 3-substituted isoindolinones. researchgate.netmdpi.comnih.gov This process exemplifies the power of intramolecular cyclization in building molecular complexity.

The general mechanism involves several sequential steps:

Initial Nucleophilic Addition: The reaction is initiated by the addition of a nucleophile (e.g., from an active methylene compound, an aniline, or a nitroalkane) to the highly electrophilic formyl group. mdpi.comresearchgate.netacs.org

Intramolecular Cyclization: The resulting intermediate, typically an alkoxide, then undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon. This cyclization step forms a five-membered ring. nih.gov

Rearrangement/Tautomerization: The cyclic intermediate often undergoes a rearrangement, such as a Dimroth-type rearrangement, or tautomerization to yield the stable isoindolinone aromatic core. nih.govnih.govacs.org

These cascade reactions can be highly diastereoselective and have been utilized in the synthesis of a variety of complex structures, including precursors to natural products. nih.govacs.org Furthermore, 2-formylbenzonitrile has been employed in multicomponent reactions, such as the Ugi reaction, to construct polycyclic quinazolinones, further demonstrating its utility in advanced synthesis. nih.gov

| Reaction Name/Type | Nucleophile/Reagents | Key Intermediate Step | Final Product Type | Reference |

| Isoindolinone Synthesis | Anilines / Electrochemical | Imine formation, cyclization | N-Aryl Isoindolinone | mdpi.com |

| Isoindolinone Synthesis | Active Methylene Compounds / Base | Aldol-type addition, cyclization | 3-Substituted Isoindolinone | researchgate.net, acs.org |

| Isoindolinone Synthesis | ((Chloromethyl)sulfonyl)benzenes / Base | Nucleophilic addition, cyclization, Dimroth rearrangement | 3,3-Disubstituted Isoindolinone | nih.gov, acs.org |

| Ugi Four-Component Reaction | Amine, Isocyanide, Carboxylic Acid | Passerini/Ugi reaction sequence | Polycyclic Quinazolinone Precursor | nih.gov |

Intermolecular Coupling Reactions with Benzonitrile (B105546) Scaffolds

The benzonitrile scaffold of this compound, featuring chloro, formyl, and cyano groups, serves as a versatile platform for various intermolecular coupling reactions. These reactions are instrumental in constructing complex polycyclic and heterocyclic structures. The electron-withdrawing nature of the nitrile and formyl groups enhances the electrophilicity of the aromatic ring, making the chloro-substituent a suitable leaving group for cross-coupling reactions.

Palladium-catalyzed reactions are prominent in the derivatization of such scaffolds. For instance, cascade reactions involving the coupling of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can yield 4-arylquinazolines. organic-chemistry.org This process involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org While this example starts with an amino-substituted benzonitrile, it highlights the potential for palladium catalysis to build complex heterocycles from the core benzonitrile structure.

A more direct application involves multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), for example, can utilize o-cyanobenzaldehydes (formylbenzonitriles) as a key starting material. In a two-step protocol, an ammonia-Ugi-4CR adduct can undergo a subsequent palladium-catalyzed intramolecular N-arylation, leading to the synthesis of diverse polycyclic quinazolinones. acs.org This approach demonstrates the power of combining MCRs with metal-catalyzed cyclization to build molecular complexity efficiently from the 2-formylbenzonitrile framework. acs.org

The following table summarizes representative coupling strategies for benzonitrile scaffolds.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type |

| Cascade C-C/C-N Coupling | 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Palladium(II) | 4-Arylquinazolines organic-chemistry.org |

| Ugi-4CR / Annulation | o-Cyanobenzaldehydes, o-Bromobenzoic acids, Isocyanides, Ammonia | Palladium catalyst (for annulation step) | Polycyclic Quinazolinones acs.org |

| Copper-Catalyzed Cascade | 2-Formylbenzonitriles, Alkyl aryl ketones, Diaryliodonium salts | Cu(OTf)₂ | Poly-substituted Isoindolinones rsc.org |

Advanced Derivatization and Chemical Transformations

The unique arrangement of functional groups in this compound allows for a wide array of chemical transformations, enabling its use as a building block in synthetic chemistry.

The formyl group of this compound can be selectively modified through oxidation or reduction, providing access to other important functional groups without disturbing the chloro or nitrile moieties.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). smolecule.com The resulting 2-chloro-6-cyanobenzoic acid is a valuable intermediate for further derivatization, for instance, through esterification or amide bond formation.

Reduction: Conversely, the formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH). This is accomplished using standard reducing agents such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). smolecule.com This reaction converts the benzaldehyde (B42025) derivative into a benzyl (B1604629) alcohol, opening up pathways for ether synthesis or substitution reactions at the benzylic position.

The table below outlines these selective transformations.

| Transformation | Reagent(s) | Functional Group Change | Product Class |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | -CHO → -COOH | Carboxylic Acid smolecule.com |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | -CHO → -CH₂OH | Benzyl Alcohol smolecule.com |

Nucleophilic aromatic substitution (SNAr) is a powerful method for derivatizing this compound by replacing the chlorine atom. The reaction is facilitated by the presence of strong electron-withdrawing groups—in this case, the formyl and nitrile groups—positioned ortho and para to the leaving group (the chlorine atom). masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy for the substitution. masterorganicchemistry.comlibretexts.org

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities. For example, reacting this compound with various amines would yield 2-amino-6-formylbenzonitrile derivatives. This strategy is analogous to the substitution of chlorine on other activated heterocyclic systems, such as the replacement of the chloro group on a quinazoline (B50416) ring with different amines. chem-soc.si This versatility makes SNAr a key tool for modifying the core structure of this compound.

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Amines | Dimethylamine | -N(CH₃)₂ |

| Alkoxides | Sodium methoxide | -OCH₃ |

| Thiolates | Sodium thiophenoxide | -SPh |

The aldehyde functionality of this compound is a prime site for condensation reactions, which often trigger subsequent intramolecular cascade or tandem reactions involving the adjacent nitrile group. These transformations provide efficient routes to complex nitrogen-containing heterocyclic systems, particularly isoindolinones.

A common strategy involves the reaction of 2-formylbenzonitrile with primary amines, such as anilines. An electrochemically induced cascade reaction between 2-formylbenzonitrile and various anilines has been shown to produce N-aryl isoindolinones. nih.gov The process is initiated by the formation of an imine intermediate from the condensation of the formyl group and the aniline, which then undergoes an intramolecular cyclization where the nitrile group is attacked, ultimately leading to the isoindolinone core. nih.gov

Similarly, cascade reactions with active methylene compounds are well-documented. Reacting 2-formylbenzonitrile with pronucleophiles like ((chloromethyl)sulfonyl)benzenes under basic conditions can lead to 3-(sulfonyl-methylene)isoindolin-1-ones. researchgate.net The reaction proceeds via nucleophilic addition to the carbonyl group, followed by ring closure involving the nitrile. nih.gov This approach highlights how the formyl and nitrile groups can work in concert to build fused ring systems in a single operational step.

The following table details examples of condensation reactions.

| Reactant | Reagents/Conditions | Key Intermediate | Final Product |

| Anilines | Constant current electrolysis, Pt-cathode | Imine | N-Aryl Isoindolinones nih.gov |

| ((Chloromethyl)sulfonyl)benzenes | Base (e.g., K₂CO₃) | Alkoxide | 3-(Sulfonyl-methylene)isoindolin-1-ones researchgate.net |

| Aryl/heteroaryl methyl ketones | Base (e.g., KOH) | Enolate | 3-Methylene-isoindolinones researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Formylbenzonitrile

Quantum Mechanical Modeling of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2-Chloro-6-formylbenzonitrile. These ab initio and density functional theory approaches provide detailed information about molecular geometry, vibrational modes, and the energetics of chemical reactions.

Density Functional Theory (DFT) Applications for Molecular and Vibrational Analysis

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is frequently employed to study substituted benzonitriles. researchgate.netscience.gov For this compound, DFT calculations would be used to determine its equilibrium geometry, including crucial bond lengths and angles between the nitrile, formyl, and chloro substituents on the benzene (B151609) ring.

Vibrational analysis using DFT is critical for interpreting experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net Theoretical calculations yield harmonic vibrational frequencies that, while systematically higher than experimental values, can be corrected using scaling factors to achieve excellent agreement. researchgate.net This allows for a precise assignment of vibrational modes to specific atomic motions within the molecule. For instance, in studies of related molecules like 2-formylbenzonitrile, characteristic vibrational frequencies are assigned to the stretching and bending of the C≡N, C=O, and C-H groups. researchgate.net

Table 1: Illustrative Vibrational Mode Assignments for Substituted Benzonitriles This table shows typical frequency ranges for key functional groups found in this compound, based on computational studies of related molecules.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2240 |

| Formyl (C=O) | Stretching | 1670 - 1700 sci-hub.se |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: The data in this table is illustrative of typical values for these functional groups and is not derived from a specific study on this compound.

Ab Initio Hartree-Fock Methods in Elucidating Reaction Energetics

Ab initio Hartree-Fock (HF) methods, while sometimes less accurate than modern DFT for certain properties, remain a cornerstone of computational chemistry and serve as a baseline for more advanced calculations. scispace.com HF calculations have been used alongside DFT to investigate the molecular structures and vibrational spectra of analogous compounds like 2-formylbenzonitrile. researchgate.netresearchgate.net

In the context of reaction energetics, HF methods can be used to map out potential energy surfaces for chemical transformations involving this compound. By calculating the total electronic energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. While unrestricted Hartree-Fock (UHF) calculations can be problematic for open-shell systems like free radicals, they provide a starting point for understanding reaction mechanisms. scispace.com For closed-shell reactions, HF provides valuable, albeit often qualitative, insights into the energy landscape of a reaction.

Molecular Dynamics and Simulation Studies for Conformational and Interaction Analysis

While quantum mechanics excels at describing the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. researchgate.net This allows for the investigation of conformational changes and intermolecular interactions.

Conformational Dynamics and Energy Landscape Profiling

The presence of the formyl group introduces a degree of flexibility to the this compound molecule. The key rotational degree of freedom is the torsion angle around the single bond connecting the formyl group to the benzene ring. A conformational analysis, typically performed by scanning the potential energy surface (PES), can identify the most stable conformers. sci-hub.se This involves systematically rotating the formyl group and calculating the molecule's energy at each step using quantum mechanical methods. The resulting energy profile reveals low-energy (stable) conformations and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can model solvation to predict these effects. Molecular dynamics simulations can explicitly model the solvent by placing the solute (this compound) in a box filled with solvent molecules (e.g., water, chloroform) and simulating their interactions over time. acs.org This approach is useful for understanding how solvent hydrogen bonding or polarity affects the conformational preferences and dynamics of the solute. acs.org

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used within quantum chemical calculations to approximate the effect of the solvent as a continuous medium. This method is computationally less expensive and is effective for calculating how a solvent might influence properties like electronic absorption spectra and reaction energetics.

Theoretical Descriptors for Predictive Chemistry

Quantum chemical calculations can furnish a variety of theoretical descriptors that help predict a molecule's reactivity and physicochemical properties. These descriptors are derived from the electronic structure.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org From these orbital energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive tendencies. rsc.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. sci-hub.se Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Table 2: Calculated Theoretical Descriptors for 2-formylbenzonitrile Data calculated at the B3LYP/6-311+G** level of theory.

| Descriptor | Value |

| HOMO (eV) | -7.7608 |

| LUMO (eV) | -2.8892 |

| Hardness (η) | 4.8717 |

| Chemical Potential (μ) | -5.3250 |

| Electrophilicity (E) | 2.91 |

| Nucleophilicity (N) | 10.67 |

Source: Supporting Information from The Royal Society of Chemistry. rsc.org

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Calculations

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, a theoretical FMO analysis would involve calculating the energies of the HOMO and LUMO. This would likely show the HOMO localized on the electron-rich aromatic ring and the chlorine atom, while the electron-withdrawing nitrile and formyl groups would cause the LUMO to be concentrated on those regions of the molecule. A data table would typically present the calculated energies in electron volts (eV).

Table 1: Hypothetical FMO Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

(This table is for illustrative purposes only; no published data is available.)

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule, providing crucial insights into its intermolecular interactions. Color-coding is used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an ESP map would be expected to show significant negative potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, identifying them as key sites for electrophilic interaction. The hydrogen atoms and the region around the carbon attached to the chlorine would likely show a positive potential.

Chemical Hardness and Softness Characterization for Reactivity Prediction

Global reactivity descriptors, such as chemical hardness (η) and softness (S), are derived from the HOMO and LUMO energies and are used to quantify the molecule's resistance to change in its electron distribution. Hardness is a measure of the molecule's resistance to polarization, while softness is the inverse of hardness. According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to react with hard bases, and soft acids with soft bases. These calculations help in predicting the reactive nature of the compound.

The formulas for calculating these properties are:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Without the HOMO and LUMO energy values, these parameters for this compound cannot be determined.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

(This table is for illustrative purposes only; no published data is available.)

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric clashes. The analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting visualization typically shows isosurfaces color-coded to indicate the type and strength of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

An NCI analysis of this compound would be valuable for understanding its crystal packing and how it interacts with other molecules. It could reveal intramolecular interactions between the ortho-substituted formyl and chloro groups and potential intermolecular C-H···N or C-H···O hydrogen bonds that dictate its solid-state structure.

Applications of 2 Chloro 6 Formylbenzonitrile in Advanced Materials and Organic Synthesis

Advanced Intermediates in Pharmaceutical and Agrochemical Development

The utility of substituted benzonitriles as intermediates is well-established in the development of pharmaceuticals and agrochemicals. smolecule.comechemi.com 2-Chloro-6-formylbenzonitrile is specifically identified as a key pharmaceutical intermediate, highlighting its role in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.combldpharm.com The presence of the electron-withdrawing chloro, formyl, and nitrile groups on the aromatic ring influences the molecule's reactivity and electronic properties, making it a strategic component for constructing larger, more complex molecules with desired biological activities.

Scaffolds for Bioactive Small Molecule Synthesis

A "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds. This compound serves as an excellent scaffold for the synthesis of bioactive heterocyclic compounds. Heterocycles are a cornerstone of many pharmaceuticals, and the dual functionality of this compound allows for the construction of diverse heterocyclic systems.

Notably, it is a precursor for quinazolines, a class of nitrogen-containing heterocyclic scaffolds known for a wide spectrum of pharmacological activities, including anti-inflammatory and antiviral properties. marquette.edu The synthesis of quinazolines can be achieved through reactions involving the aldehyde and nitrile functionalities of benzonitrile (B105546) derivatives. organic-chemistry.org For example, the formyl group can react with an amine, and the nitrile group can undergo cyclization to form the fused pyrimidine (B1678525) ring characteristic of quinazolines. Similarly, the compound can be used to synthesize isoquinolines and isoindolinones, other important heterocyclic motifs in drug discovery. organic-chemistry.orgresearchgate.net The bifunctional nature of 2-formylbenzonitriles allows them to act as starting materials in cascade reactions that efficiently build these complex molecular frameworks. researchgate.net

Table 1: Heterocyclic Scaffolds Derived from Benzonitrile Precursors

| Heterocyclic Scaffold | Biological Relevance | Synthetic Precursor Type |

|---|---|---|

| Quinazolines | Anti-cancer, Anti-inflammatory, Antiviral marquette.edu | 2-Aminobenzonitriles, 2-Formylbenzonitriles organic-chemistry.orgresearchgate.net |

| Isoquinolines | Various pharmacological activities | 2-Alkynylbenzaldehydes, 2-Bromoaryl ketones organic-chemistry.org |

| Isoindolinones | Present in natural products and bioactive molecules researchgate.net | 2-Formylbenzonitriles (2-Cyanobenzaldehydes) researchgate.net |

Precursors for Drug Discovery Lead Optimization

The process of drug discovery involves identifying a "hit" compound with some desired biological activity and then optimizing its structure to create a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. upmbiomedicals.combiobide.com This hit-to-lead and lead optimization phase relies heavily on medicinal chemistry to synthesize and test numerous analogues of the initial hit. upmbiomedicals.com

This compound is a valuable precursor in this process. Its defined three-dimensional structure and multiple points for chemical modification allow chemists to systematically alter the molecule to explore structure-activity relationships (SAR). For instance, research on SARS-CoV-2 Mpro inhibitors found that a phenyl ring with both 2-cyano and 4-chloro substituents was significantly more potent than analogues with only a single substituent, demonstrating that the specific arrangement of groups on the benzonitrile ring is crucial for biological activity. acs.org Computational studies have also affirmed the value of chloro-substitutions in boosting compound activity during lead optimization. nih.gov By starting with this compound, researchers can perform reactions on the formyl and nitrile groups or use cross-coupling reactions to replace the chloro group, thereby generating a focused library of compounds to identify a clinical candidate with an optimal balance of properties. biobide.com

Functional Components in Material Science Innovations

The application of this compound extends beyond life sciences into the realm of material science. bldpharm.com The electronic characteristics and reactive functional groups of the molecule make it a suitable component for creating novel functional materials. smolecule.com Related fluorinated benzonitriles are known to be employed in creating specialty chemicals, polymers, and materials for electronic applications, a potential that is shared by their chlorinated counterparts. smolecule.com

Organic Semiconductors and Optoelectronic Devices

Organic semiconductors are the foundation of next-generation electronic and optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic materials used. Benzonitrile derivatives are recognized as important building blocks for high-quality organic semiconductors. chemscene.com

The structure of this compound features an aromatic π-conjugated system combined with strong electron-withdrawing groups (-CN, -CHO, -Cl). This electronic profile can be harnessed to design molecules with specific energy levels (HOMO/LUMO) required for efficient charge transport. The formyl group provides a convenient handle for extending the conjugation or linking the core unit to other molecular components, allowing for the synthesis of materials with tailored properties for applications in electronics and optoelectronics. smolecule.com

Liquid Crystal Design and Synthesis

Liquid crystals (LCs) are essential components of modern display technology (LCDs). The properties of LC materials are directly related to their molecular shape and polarity. Benzonitriles are considered valuable building blocks for liquid crystal materials because their rigid structure and the polar nitrile group contribute to the formation of stable liquid crystal phases with high chemical stability and desirable electrical properties, such as high dielectric anisotropy. chemscene.com

This compound possesses the rigid phenyl ring core that is a prerequisite for the elongated, rod-like molecular shape typical of many liquid crystals. The highly polar nitrile group (-C≡N) is crucial for inducing the dipole moment necessary for the material to align in an electric field. chemscene.com The formyl group serves as a versatile reactive site where chemists can attach long aliphatic chains or other mesogenic (liquid crystal-forming) units to complete the design of a liquid crystal molecule with specific transition temperatures and optical properties. chemscene.com

Building Block for Complex Molecular Architectures

The true strength of this compound lies in its versatility as a building block for constructing a wide array of complex molecular architectures. Its three distinct functional groups can be addressed with high selectivity using a variety of organic reactions. This allows for its incorporation into intricate multi-step syntheses.

The aldehyde group is amenable to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and C-C bond-forming reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form nitrogen-containing heterocycles. chemrxiv.orgd-nb.info The chlorine atom can be replaced through nucleophilic aromatic substitution reactions or serve as a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This synthetic utility has been demonstrated in the preparation of complex molecules such as polycyclic quinazolinones and various substituted heterocycles. marquette.eduresearchgate.net

Table 2: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Moiety |

|---|---|---|

| Formyl (-CHO) | Condensation with amines | Imine, leading to Quinazolines marquette.eduorganic-chemistry.org |

| Wittig Reaction | Alkene | |

| Grignard Reaction | Secondary Alcohol | |

| Nitrile (-CN) | Cyclization/Annulation | N-Heterocycles (e.g., Isoquinolines) chemrxiv.org |

| Reduction | Primary Amine d-nb.info | |

| Hydrolysis | Carboxylic Acid or Amide d-nb.info | |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Ether, Amine, Thioether |

| Suzuki Coupling | Biaryl |

This multifaceted reactivity allows chemists to use this compound as a strategic starting material to access a diverse range of complex chemical structures for applications in medicine, agriculture, and materials science.

Synthesis of Heterocyclic Compounds, e.g., Isoindolinones and Phthalides

This compound, a bifunctional aromatic compound, serves as a valuable starting material for the synthesis of various heterocyclic structures, most notably isoindolinones and phthalides. researchgate.netresearchgate.net The presence of both a formyl (-CHO) and a nitrile (-C≡N) group in an ortho position allows for versatile and efficient cascade-type reactions, leading to the formation of these complex molecules often in a single step. researchgate.net

Isoindolinones:

The isoindolinone core is a significant structural motif found in many natural products and pharmaceutically active molecules. beilstein-journals.org The reactivity of 2-formylbenzonitriles, including the chlorinated analog, has been exploited in several synthetic strategies to construct this heterocyclic system.

One common approach involves the reaction of 2-formylbenzonitriles with a variety of nucleophiles. mdpi.com For instance, a metal-free method using triflic acid (TfOH) as a catalyst enables the synthesis of 3-aryl isoindolinones through the reaction of 2-formylbenzonitriles with electron-rich arenes. rsc.org This process proceeds via a tandem reaction involving C-H functionalization. rsc.org

Multicomponent reactions (MCRs) offer another efficient route. A copper-catalyzed three-component reaction of 2-formylbenzonitriles, diaryliodonium salts, and arenes has been developed to produce 2,3-diarylisoindolinones in moderate to very good yields. beilstein-journals.orgnih.gov The reaction is believed to proceed through an N-aryl nitrilium cation intermediate, which undergoes intramolecular cyclization and subsequent Friedel-Crafts-type reaction with the arene. beilstein-journals.org

The following table summarizes selected research findings on the synthesis of isoindolinones from 2-formylbenzonitrile derivatives.

Table 1: Synthesis of Isoindolinone Derivatives from 2-Formylbenzonitriles : Note: This table includes examples using the parent 2-formylbenzonitrile as a representative of the reactivity of its derivatives like this compound.

| Reactants | Catalyst/Reagent | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Formylbenzonitrile, Mesitylene | TfOH | Mesitylene | 3-Aryl-isoindolinone | 95% | rsc.org |

| 2-Formylbenzonitrile, Diphenyliodonium triflate, Anisole | Cu(OAc)₂ | DCE | 2,3-Diaryl-isoindolinone | 86% | beilstein-journals.org |

| 2-Acetylbenzonitrile, Nitromethane | K₂CO₃ | - | 3,3-Disubstituted-isoindolinone | - | mdpi.com |

Phthalides:

Phthalides, also known as isobenzofuranones, are another class of heterocyclic compounds accessible from 2-formylbenzonitrile precursors. researchgate.net The synthesis often involves the initial reaction of the formyl group with a nucleophile, followed by an intramolecular attack of the resulting intermediate onto the nitrile carbon. clockss.org

A one-pot method involves treating 2-cyanobenzaldehydes (2-formylbenzonitriles) with organolithium reagents or lithium enolates. clockss.org This reaction forms 3-substituted 3H-isobenzofuran-1-ylidenamine intermediates. Subsequent acid-catalyzed hydrolysis of these imines furnishes the corresponding 3-substituted phthalides in satisfactory yields. clockss.org This strategy demonstrates the divergent reactivity of the 2-formylbenzonitrile scaffold, allowing access to different heterocyclic systems by modifying the reaction conditions and reagents. researchgate.net

Precursor for 2-Substituted Benzothiazoles and Related Compounds

Benzothiazoles, particularly 2-substituted derivatives, are a prominent class of heterocyclic compounds integral to medicinal chemistry and materials science, exhibiting a wide range of biological activities. mdpi.comnih.govirb.hr A primary and widely adopted method for their synthesis is the condensation reaction between 2-aminothiophenol (B119425) and an aldehyde. mdpi.com

In this context, this compound can serve as the requisite aldehyde component. The reaction involves the initial formation of a Schiff base between the amino group of 2-aminothiophenol and the formyl group of this compound. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon, and subsequent oxidation (often aerial) to yield the aromatic benzothiazole (B30560) ring system.

The general synthetic pathway is versatile, allowing for the creation of a diverse library of 2-substituted benzothiazoles by varying the aldehyde reactant. mdpi.com The use of this compound would lead to the formation of 2-(2-chloro-6-cyanophenyl)benzothiazole. The electronic properties of the substituents on the aldehyde can influence the reaction rate and yield. mdpi.com Various catalysts and reaction conditions, including the use of silica (B1680970) gel-supported nitric acid or light-driven radical cyclization, have been developed to improve the efficiency and scope of this transformation. mdpi.com

Table 2: General Synthesis of 2-Substituted Benzothiazoles : Note: This table illustrates the general reaction where this compound can be used as the aldehyde component.

| Aldehyde Component | Catalyst/Reagent | Key Features | Product | Reference |

|---|---|---|---|---|

| Various Aromatic/Aliphatic Aldehydes | SiO₂–HNO₃ | Cost-effective, solvent-free, excellent yields (83-98%) | 2-Aryl/Alkyl/Heteroaryl-benzothiazoles | mdpi.com |

| Various Substituted Aldehydes | Eosin Y (photocatalyst) | Light-driven radical cyclization, good to excellent yields (70-92%) | 2-Substituted-benzothiazoles | mdpi.com |

| Various Aldehydes | Molecular sieves (MS) 4 Å, then PCC | Two-step process involving oxidation | 2-Alkyl-benzothiazoles | mdpi.com |

Biochemical and Biological Research Exploring 2 Chloro 6 Formylbenzonitrile

Molecular Interactions with Biological Macromolecules and Targets

The unique arrangement of a chlorine atom, a formyl group, and a nitrile moiety on the benzonitrile (B105546) scaffold of 2-Chloro-6-formylbenzonitrile suggests its potential to interact with various biological macromolecules. The electron-withdrawing nature of these substituents can influence the molecule's electronic properties, potentially enhancing its binding affinity to biological targets. smolecule.com

While specific studies on the enzymatic modulation by this compound are not extensively documented, research on related compounds offers predictive insights. For instance, the unsubstituted parent compound, 2-cyanobenzaldehyde, has been identified as having potent inhibitory activity against glycogen (B147801) synthase kinase 3 (GSK3), an enzyme implicated in various diseases, including autoimmune disorders. biosynth.com Another related compound, 2-chloro-6-fluorobenzonitrile, has been described as an inhibitor of cellulose (B213188) synthesis.

The formyl and cyano groups are known to be reactive and can participate in interactions with enzyme active sites. Compounds containing nitrile groups, for example, are known to act as enzyme inhibitors by mimicking substrates. The formyl group can undergo nucleophilic addition reactions, allowing it to engage with nucleophilic sites on biomolecules, which could lead to the modulation of biochemical pathways. smolecule.com The presence of the chlorine atom further modifies the electrophilicity of the aromatic ring, which can influence its interactions and potential for cross-coupling reactions in the synthesis of more complex enzyme inhibitors.

Direct studies on the receptor binding profile of this compound are currently lacking in published literature. However, the benzonitrile scaffold is a common feature in molecules designed to interact with various receptors. For example, a patent for novel compounds with potential as androgen receptor (AR) antagonists describes the use of a related compound, 2-chloro-6-fluorobenzonitrile, in their synthesis. google.com This suggests that the 2-chloro-benzonitrile substructure may be a viable starting point for developing receptor ligands.

Furthermore, derivatives of the parent compound, 2-cyanobenzaldehyde, are utilized in the synthesis of isoindolinones, a class of compounds with significant biological activity and potential therapeutic applications. sigmaaldrich.comresearchgate.net The modulation of signaling pathways is a key aspect of the biological activity of many therapeutic agents. While not directly studied for this compound, related compounds have been shown to affect pathways like the PI3K/Akt pathway. oup.com

Application as a Chemical Probe in Biochemical Assays

The potential of this compound as a chemical probe in biochemical assays is suggested by the reactivity of its functional groups. smolecule.com Its isomer, 2-chloro-5-formylbenzonitrile, is utilized in the development of biochemical assays and as a probe in molecular biology studies. The formyl group's ability to react with nucleophiles makes it a candidate for labeling or interacting with specific sites on proteins and other biomolecules. smolecule.com This reactivity, combined with the unique spectroscopic signature the molecule may possess, could allow it to be used to investigate biological processes. However, specific applications of this compound as a chemical probe have not yet been reported.

In Silico Approaches to Bioactivity Prediction and Drug Design

Computational methods are invaluable for predicting the biological activity of compounds and guiding drug design efforts, especially for molecules like this compound where experimental data is sparse.

While no specific molecular docking studies for this compound have been published, theoretical calculations on related structures provide a foundation for such investigations. A study using density functional theory (DFT) analyzed the energies and conformations of 18 different ortho-substituted benzonitriles, including 2-formylbenzonitrile (2-cyanobenzaldehyde). cas.cz These calculations help in understanding the steric and polar effects of substituents, which are crucial parameters for molecular docking simulations that predict how a ligand binds to a protein's active site. cas.cz For the related 2-formylbenzonitrile, a molecular docking study was carried out to investigate its interaction with the indoleamine 2,3-dioxygenase enzyme. nih.gov Such computational approaches can help identify potential biological targets for this compound and prioritize it for further experimental screening.

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For 2-substituted benzonitriles, the "ortho effect," which is the difference in effect when compared to the 4-substituted isomers, has been analyzed. cas.cz This effect, while smaller than for other classes of compounds, is not negligible and can be up to 25 kJ mol-1. cas.cz

In unprotonated molecules, the ortho effect is considered mainly steric, despite the small size of the cyano group. cas.cz However, in the protonated form, the polar properties of the substituent become decisive. cas.cz A significant substituent effect was noted for the formyl (CHO) group, which is controlled by the different conformations of the protonated and unprotonated molecules. cas.cz This highlights how the specific substitution pattern of this compound would influence its interaction with biological targets compared to its other isomers or analogs.

A study on the oxidative addition of zerovalent Nickel to substituted benzonitriles also sheds light on the electronic effects of substituents, which is a key component of SAR. nih.govosti.gov These studies provide a framework for understanding how modifications to the structure of this compound could impact its biological activity.

Molecular Dynamics Simulations and WaterMap Analysis in Drug Design

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.net In the realm of drug design, MD simulations provide a dynamic view of the protein-ligand complex, revealing conformational changes, binding pathways, and the stability of interactions that are critical for the development of effective therapeutics. researchgate.net This technique has become an indispensable part of the modern drug discovery pipeline, from target validation to lead optimization. researchgate.net

The core of an MD simulation lies in solving Newton's equations of motion for a system of interacting particles. researchgate.net Starting from an initial three-dimensional structure, often obtained from experimental methods like X-ray crystallography, the simulation calculates the forces acting on each atom and uses these forces to predict their subsequent positions and velocities over short time intervals. The aggregation of these "snapshots" creates a trajectory that illustrates the molecule's behavior over a specific period, typically nanoseconds to microseconds.

Key applications of MD simulations in drug design include:

Binding Affinity Prediction: By simulating the interaction between a ligand and its protein target, MD simulations can help in estimating the free energy of binding, a key indicator of a drug's potency.

Conformational Sampling: Proteins are not static entities; they are flexible and can adopt various conformations. researchgate.net MD simulations allow researchers to explore the different shapes a protein can assume and how a ligand might bind to each of these states. researchgate.net

Understanding Mechanism of Action: Simulations can reveal the detailed molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for a ligand's biological activity. This understanding can guide the design of new molecules with improved properties.

WaterMap Analysis is a computational method that complements MD simulations by specifically focusing on the role of water molecules within a protein's binding site. nih.gov Water molecules can significantly influence ligand binding, either by mediating interactions between the ligand and the protein or by being displaced upon ligand binding, which can be energetically favorable or unfavorable. nih.gov

The WaterMap methodology involves running a short MD simulation of the protein in a solvent environment to analyze the thermodynamic properties of individual water molecules in the binding pocket. nih.gov It identifies "unstable" or high-energy water molecules that, if displaced by a part of a drug molecule, would result in a significant gain in binding affinity. nih.gov Conversely, it can also identify "stable" or low-energy water molecules that are best left undisturbed or mimicked by the ligand to maintain or enhance binding. By providing a detailed map of hydration sites and their energies, WaterMap analysis guides the optimization of lead compounds to achieve higher potency and selectivity. nih.gov

While direct studies on this compound using these combined techniques are not readily found, research on structurally similar compounds highlights the utility of such computational approaches. For instance, in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, computational methods including MD simulations were employed to optimize hit compounds. lib4ri.ch Notably, a related isomer, 5-chloro-2-formylbenzonitrile, has been used as a starting material in the synthesis of compounds for such medicinal chemistry campaigns. nih.gov This underscores the relevance of the chloro-formylbenzonitrile scaffold in drug discovery programs where computational tools like MD simulations are integral.

Table of Key Computational Drug Design Techniques:

| Technique | Principle | Application in Drug Design |

| Molecular Dynamics (MD) Simulations | Simulates the physical motion of atoms and molecules over time based on classical mechanics. researchgate.net | Predicting ligand-binding affinity, exploring protein conformational changes, and understanding the mechanism of action at a molecular level. researchgate.net |

| WaterMap Analysis | Calculates the thermodynamic properties of water molecules in a protein's binding site to identify energetically favorable and unfavorable hydration sites. nih.gov | Guiding the design of ligands that displace high-energy water molecules to improve binding affinity and selectivity. nih.gov |

Emerging Trends and Future Research Trajectories for 2 Chloro 6 Formylbenzonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new compounds and reactions. ijsat.org These computational tools can predict molecular properties, design novel catalysts, and optimize reaction conditions. ijsat.orgmdpi.com

In the context of 2-chloro-6-formylbenzonitrile, AI and ML can be employed to:

Predict Reactivity and Reaction Outcomes: Machine learning models can be trained on existing chemical reaction data to predict the outcome of new reactions involving this compound, saving time and resources in the laboratory. nih.govsemanticscholar.org

Design Novel Derivatives: AI algorithms can generate virtual libraries of this compound derivatives with desired properties for applications in medicine, materials science, or agriculture. acs.org

Accelerate Drug Discovery: By combining computational methods with high-throughput screening, the process of identifying lead compounds derived from this compound can be significantly expedited. acs.org The MIT Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is a notable initiative in this area. mit.edu

Table 2: Potential AI/ML Applications for this compound

| Application Area | AI/ML Tool/Technique | Potential Outcome |

| Reaction Prediction | Deep Neural Networks, Kernel Ridge Regression | Accurate prediction of reaction yields and byproducts. nih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs) | Design of novel bioactive molecules with improved efficacy. |

| Catalyst Design | Machine Learning Models | Identification of optimal catalysts for transformations of this compound. mdpi.com |

Sustainable and Environmentally Benign Chemical Transformations (Green Chemistry Applications)

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. For this compound, this translates to the development of more sustainable synthetic routes and applications.

Future research in this area may focus on:

Catalytic Processes: Utilizing efficient and reusable catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticles, can reduce waste and energy consumption in reactions involving this compound. mdpi.com The use of environmentally benign bases like potassium carbonate (K2CO3) is also a step in this direction. acs.org

Alternative Solvents: Exploring the use of greener solvents like water, ionic liquids, or supercritical fluids can replace hazardous organic solvents traditionally used in organic synthesis.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Cascade reactions are a prime example of atom-economical processes. rsc.org

Exploration in Nanotechnology and Supramolecular Chemistry

The unique structural features of this compound make it an interesting candidate for applications in nanotechnology and supramolecular chemistry.

Nanotechnology: The compound can be used as a building block for the synthesis of nanomaterials with specific functionalities. For example, its derivatives could be incorporated into nanostructures for applications in catalysis or sensing.

Supramolecular Chemistry: The nitrile and formyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the basis of supramolecular assembly. researchgate.net This could enable the construction of complex, self-assembled architectures with potential applications in molecular recognition and host-guest chemistry. researchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-6-formylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves functional group interconversion starting from 2,6-dichlorobenzonitrile. For example, selective formylation can be achieved via directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by quenching with dimethylformamide (DMF) . Reaction temperature (-78°C to 0°C) and stoichiometric control of LDA are critical to avoid over-metallation. Yield optimization (typically 60-75%) requires inert atmosphere conditions and anhydrous solvents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR resolves the formyl carbon at ~190 ppm and nitrile carbon at ~115 ppm. NMR distinguishes aromatic protons (δ 7.5-8.2 ppm) and the formyl proton (δ 10.2 ppm) .

- IR : Strong stretches at ~2220 cm (C≡N) and ~1700 cm (C=O) confirm functional groups .

- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 179 (M) with fragments at m/z 151 (loss of CO) and m/z 111 (loss of Cl) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purity is validated via reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Stability is maximized by storing the compound in amber vials under refrigeration (2-8°C) to prevent hydrolysis of the nitrile group or oxidation of the formyl moiety .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) provides accurate predictions of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Basis sets such as 6-311++G(d,p) are recommended for Cl and O atoms. Solvent effects (e.g., DCM) can be modeled using the polarizable continuum model (PCM) .

Q. How can contradictory data on reaction intermediates in formylation pathways be resolved?

- Methodological Answer :

- In-situ Monitoring : Use low-temperature NMR to track fluorinated intermediates or operando IR spectroscopy to detect transient metallated species.

- Computational Validation : Compare DFT-calculated transition state energies with experimental kinetic data to identify dominant pathways .

- Isotopic Labeling : Introduce -DMF to trace formyl group incorporation via mass spectrometry .

Q. What strategies mitigate competing side reactions (e.g., nitrile hydrolysis) during functionalization?

- Methodological Answer :

- Protective Groups : Temporarily protect the nitrile as a trimethylsilyl cyanide under acidic conditions.

- pH Control : Maintain pH < 5 in aqueous reactions to suppress hydrolysis.

- Catalytic Design : Use Pd/Cu bimetallic catalysts for selective cross-coupling without altering the nitrile group .

Q. How does the electron-withdrawing nature of substituents affect reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。